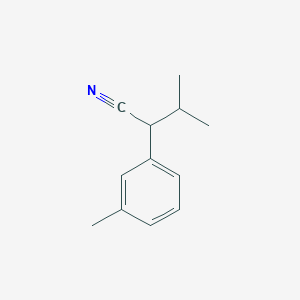

3-Methyl-2-(3-methylphenyl)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

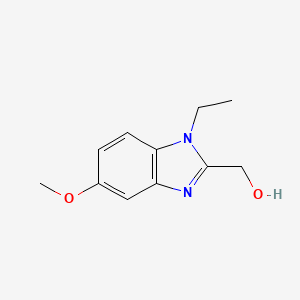

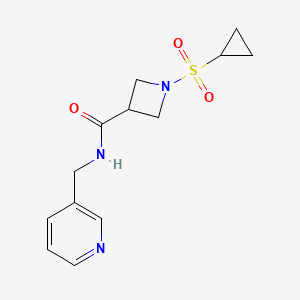

“3-Methyl-2-(3-methylphenyl)butanenitrile” is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “3-Methyl-2-(3-methylphenyl)butanenitrile” is 1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 . This indicates that the molecule consists of a nitrile group (-CN) attached to a butane chain, with two methyl groups and a phenyl group also attached.Physical And Chemical Properties Analysis

“3-Methyl-2-(3-methylphenyl)butanenitrile” is a liquid at room temperature . It has a melting point of 91-98°C .Aplicaciones Científicas De Investigación

Catalytic Isomerization

3-Methyl-2-(3-methylphenyl)butanenitrile has been studied for its applications in catalytic isomerization, a chemical process important for industrial applications. Key insights include:

The nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN) and 2-methyl-2-butenenitrile (2M2BN) has been examined, with a focus on catalysts, kinetic studies, and mechanistic insights. For instance, the nickel(0) fragment reacts with the cyano-olefins involved in the isomerization process of 2M3BN, producing the corresponding complex and indicating the involvement of Ni(II) allyl complexes in the catalytic cycle (Acosta-Ramírez et al., 2007).

The catalytic behavior of certain complexes, such as 1,4-bis(diphenylphosphino)butane (dppb)Ni complex, was improved under specific conditions, and the conversion of 2M3BN showed zero-order kinetic. The mechanism behind the isomerization was amended, and density functional theory (DFT) calculations suggested that the reductive elimination step forming 3PN was kinetically relevant in catalytic cycles (Liu et al., 2019).

Mechanistic Studies and Kinetics

Considerable research has been dedicated to understanding the mechanisms and kinetics of reactions involving 3-Methyl-2-(3-methylphenyl)butanenitrile:

Studies have provided insights into the kinetics of the isomerization process, the role of different catalysts, and the importance of factors such as the bite angle of nickel-diphosphine complexes. For example, an optimal bite angle around 104.7° was identified for excellent catalytic performance, and structure-activity relationships provided guidance for ligand design in the isomerization of 2M3BN (Liu et al., 2019).

Theoretical and experimental studies have been conducted to investigate the isomerization of 2M3BN to 3PN and 2M2BN catalyzed by nickel diphosphine complexes. The most energetically favorable pathways and the effects of Lewis acids on the reaction rate have been explored, contributing to a deeper understanding of the reaction mechanisms (Liu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-2-(3-methylphenyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(2)12(8-13)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGTOSSJPAVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(3-methylphenyl)butanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2539466.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2539469.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)

![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)